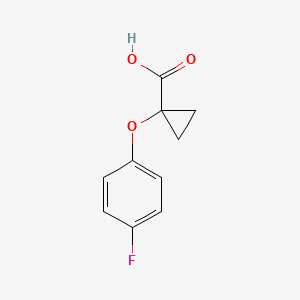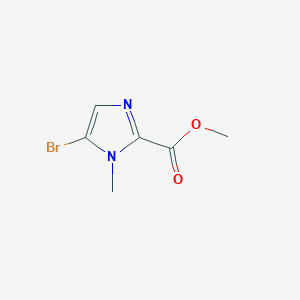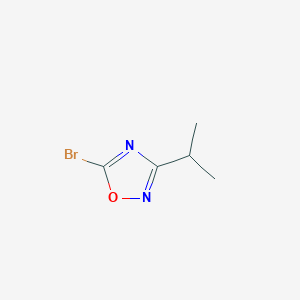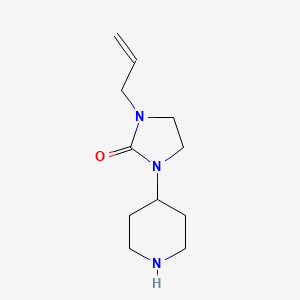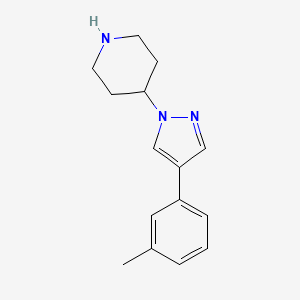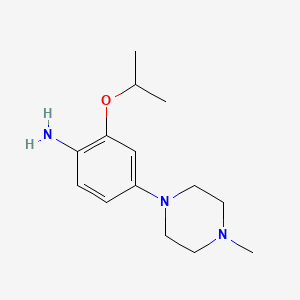
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
Vue d'ensemble
Description
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is a chemical compound with the CAS Number: 1280594-97-9 . It has a molecular weight of 249.36 and its IUPAC name is 2-isopropoxy-4-(4-methyl-1-piperazinyl)aniline .
Molecular Structure Analysis
The InChI code for 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is 1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline include a molecular weight of 249.36 . The compound’s InChI code provides further information about its chemical structure .Applications De Recherche Scientifique
Kinase Inhibition
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline and its analogues have been studied for their potential as kinase inhibitors. Boschelli et al. (2001) found that certain analogues, particularly those with a 4-methylpiperazine group, showed potent inhibition of Src kinase activity. This inhibition was effective in both Src enzymatic assays and Src-dependent cell proliferation, indicating potential applications in cancer treatment due to Src kinase's role in tumor growth (Boschelli et al., 2001).
Antimicrobial Activities
Compounds containing the 4-methylpiperazin-1-yl aniline moiety have been synthesized and evaluated for their antimicrobial properties. For instance, Yolal et al. (2012) explored eperezolid-like molecules, which included a 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline derivative, demonstrating significant anti-Mycobacterium smegmatis activity. These findings suggest a potential avenue for developing new antimicrobial agents (Yolal et al., 2012).
Synthesis of Bioactive Compounds
The molecule has been utilized in the synthesis of various bioactive compounds. Koroleva et al. (2011) discussed the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are key intermediates in the synthesis of antileukemic agents such as imatinib. This highlights its role in the development of significant pharmacological agents (Koroleva et al., 2011).
G-Quadruplex Stabilization
Pomeislová et al. (2020) investigated the use of 4-(4-methylpiperazin-1-yl)aniline derivatives as stabilizers of the c-MYC G-quadruplex, a structure in DNA with potential implications in cancer treatment. The stabilization of this structure by these compounds suggests a novel approach for anticancer therapy (Pomeislová et al., 2020).
5-HT Reuptake Inhibition
Compounds containing 4-methylpiperazin-1-yl aniline have been evaluated for their potential as antidepressants. Matzen et al. (2000) synthesized a series of unsymmetrical ureas, including derivatives with this compound, which exhibited both 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism. This dual pharmacological profile indicates their potential efficiency in treating depression (Matzen et al., 2000).
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGBROWUJHZCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



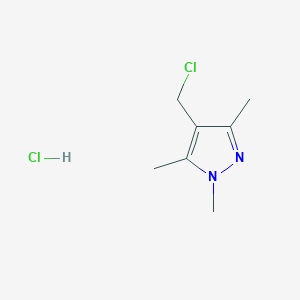
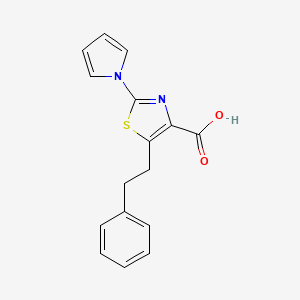
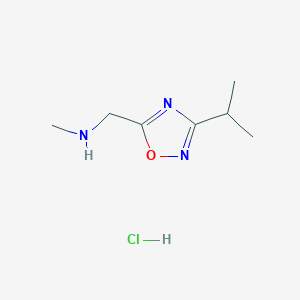
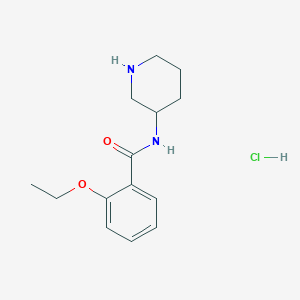
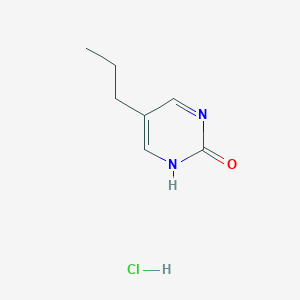
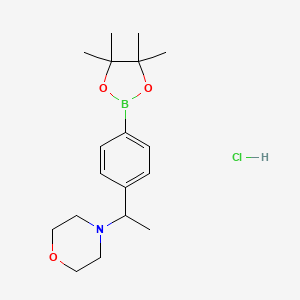
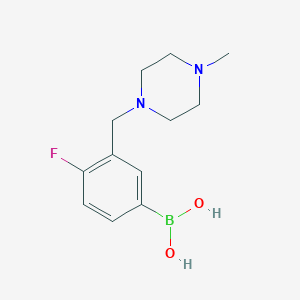
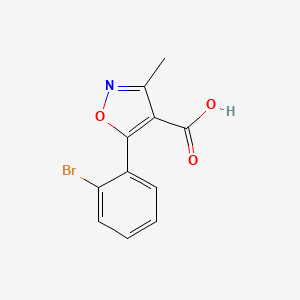
![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
